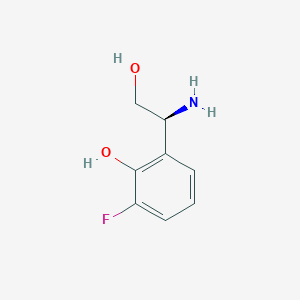
1-Methyl-4-prop-2-ynylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(prop-2-yn-1-yl)piperidine is an organic compound with the molecular formula C9H15N. It is a derivative of piperidine, a six-membered heterocyclic amine widely used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a methyl group at the first position and a prop-2-yn-1-yl group at the fourth position of the piperidine ring .
Preparation Methods
The synthesis of 1-methyl-4-(prop-2-yn-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the alkylation of 4-methylpiperidine with propargyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack on the propargyl bromide .
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-Methyl-4-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon can yield the corresponding alkane derivative.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-4-(prop-2-yn-1-yl)piperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-methyl-4-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The prop-2-yn-1-yl group can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-Methyl-4-(prop-2-yn-1-yl)piperidine can be compared with other piperidine derivatives such as:
4-Methylpiperidine: Lacks the prop-2-yn-1-yl group, resulting in different chemical reactivity and biological activity.
1-Methyl-2-(prop-2-yn-1-yl)piperidine: Similar structure but with the prop-2-yn-1-yl group at the second position, leading to distinct chemical and biological properties.
Methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate hydrochloride:
The uniqueness of 1-methyl-4-(prop-2-yn-1-yl)piperidine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1393541-21-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-methyl-4-prop-2-ynylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-4-9-5-7-10(2)8-6-9/h1,9H,4-8H2,2H3 |
InChI Key |
MMVTWSYBXCLOHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


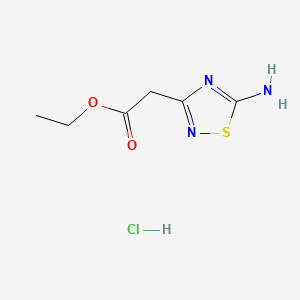

![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)
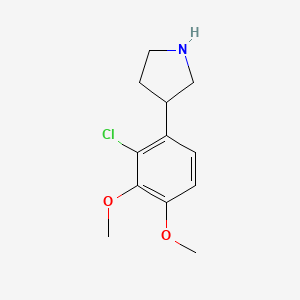
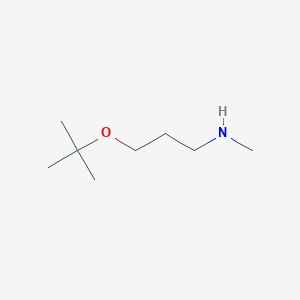
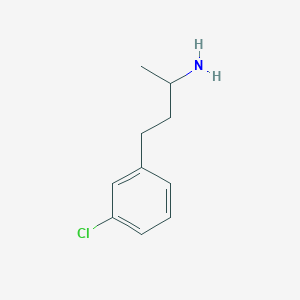
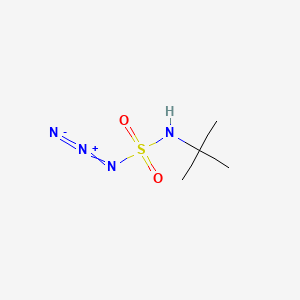
![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
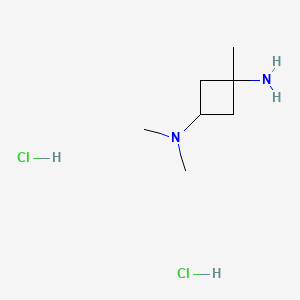
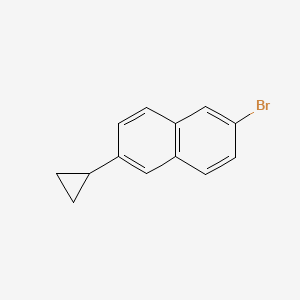
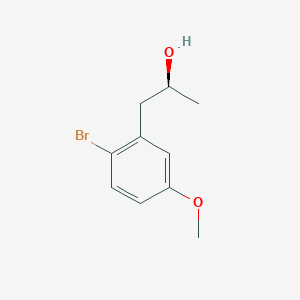
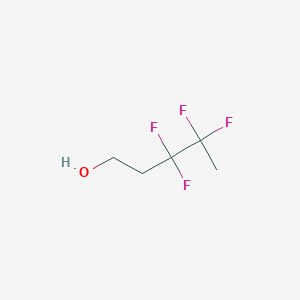
![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)
